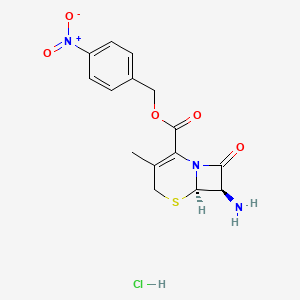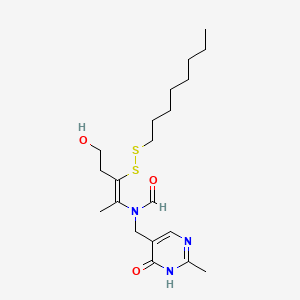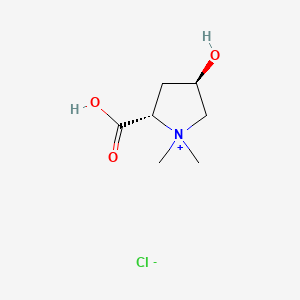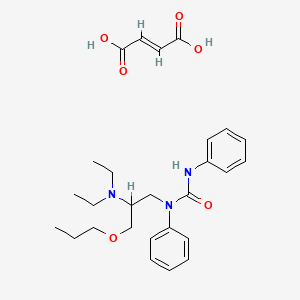
N-(2-(Diethylamino)-3-propoxypropyl)-N,N'-diphenylurea (E)-2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, a propoxypropyl chain, and a diphenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate typically involves multiple steps, starting with the preparation of the diethylamino and propoxypropyl intermediates. These intermediates are then reacted with diphenylurea under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and propoxypropyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with cellular receptors, while the diphenylurea moiety can bind to enzymes or other proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate include:
N-(2-(Diethylamino)ethyl)-N,N’-diphenylurea: A compound with a similar structure but different alkyl chain length.
N-(2-(Dimethylamino)propyl)-N,N’-diphenylurea: A compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate lies in its specific combination of functional groups and its (E)-2-butenedioate component. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86398-73-4 |
|---|---|
Molecular Formula |
C27H37N3O6 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[2-(diethylamino)-3-propoxypropyl]-1,3-diphenylurea |
InChI |
InChI=1S/C23H33N3O2.C4H4O4/c1-4-17-28-19-22(25(5-2)6-3)18-26(21-15-11-8-12-16-21)23(27)24-20-13-9-7-10-14-20;5-3(6)1-2-4(7)8/h7-16,22H,4-6,17-19H2,1-3H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
FSMBSLHXQSXPEE-WLHGVMLRSA-N |
Isomeric SMILES |
CCCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N(CC)CC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N(CC)CC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


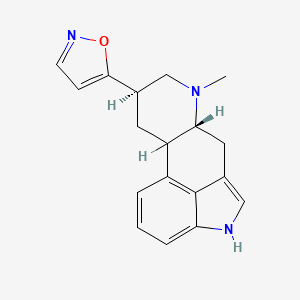
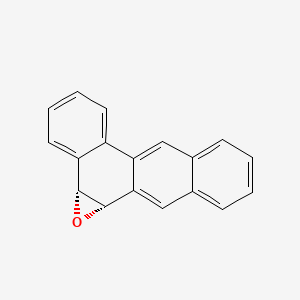
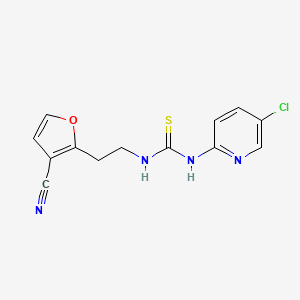

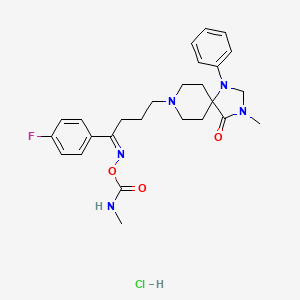
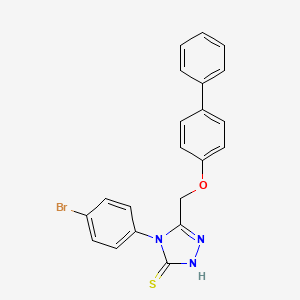
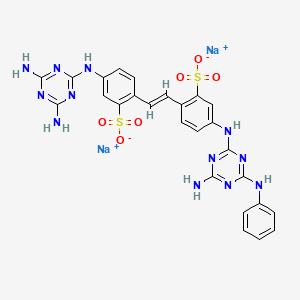
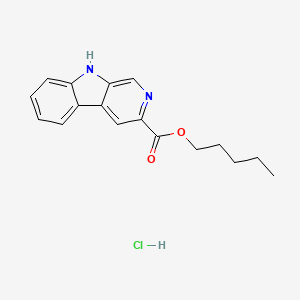
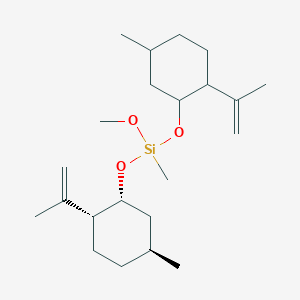
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)
